Acetic acid;2,2-dimethylpropane-1,3-diol

Hydrolytic stability Polyester plasticizer NPG vs EG

Acetic acid;2,2-dimethylpropane-1,3-diol (CAS 117756-41-9), systematically named 1,3-propanediol, 2,2-dimethyl-, monoacetate, is a C₇H₁₆O₄ ester-alcohol with a molecular weight of 164.20 g/mol. The compound comprises one acetyl group esterified to neopentyl glycol (NPG), leaving one free hydroxyl group available for further derivatization.

Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol
CAS No. 117756-41-9
Cat. No. B14288901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2,2-dimethylpropane-1,3-diol
CAS117756-41-9
Molecular FormulaC7H16O4
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(CO)CO
InChIInChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4)
InChIKeyAMAIUVVQEKFSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2,2-Dimethylpropane-1,3-diol (CAS 117756-41-9) — A Neopentyl Glycol Monoacetate for Solvent, Intermediate, and Non-Phthalate Plasticizer Formulations


Acetic acid;2,2-dimethylpropane-1,3-diol (CAS 117756-41-9), systematically named 1,3-propanediol, 2,2-dimethyl-, monoacetate, is a C₇H₁₆O₄ ester-alcohol with a molecular weight of 164.20 g/mol . The compound comprises one acetyl group esterified to neopentyl glycol (NPG), leaving one free hydroxyl group available for further derivatization [1]. This bifunctional architecture — combining a sterically hindered neopentyl core with a reactive hydroxyl site — underpins its utility as a solvent, coalescing agent, and intermediate for non-phthalate plasticizers, polyester resins, and synthetic lubricant base stocks [2][3]. Its physical state is a clear, colorless liquid at ambient temperature, with predicted density of approximately 1.03 g/cm³ .

Why Acetic Acid;2,2-Dimethylpropane-1,3-diol Cannot Be Casually Replaced by Simpler Glycol Monoacetates or Phthalate Esters


Generic substitution of acetic acid;2,2-dimethylpropane-1,3-diol with simpler glycol monoacetates (e.g., ethylene glycol monoacetate, propylene glycol monoacetate) or conventional phthalate plasticizers risks compromising three performance-critical attributes: hydrolytic stability, thermal endurance, and regulatory compliance. Neopentyl glycol (NPG)-derived esters resist hydrolysis substantially better than ethylene glycol-based analogs because the gem-dimethyl group sterically shields the ester carbonyl from nucleophilic attack by water [1][2]. Furthermore, the monoacetate form retains one free hydroxyl, enabling covalent incorporation into polyester or polyurethane backbones — a feature absent in fully esterified diacetates or inert phthalates . Regulatory trends in Japan and the EU are also displacing phthalate plasticizers from consumer articles, creating procurement demand for NPG-ester alternatives that deliver comparable plasticization efficiency without the toxicological liability [3]. The quantitative evidence below substantiates these differentiation claims.

Product-Specific Quantitative Evidence Guide for Acetic Acid;2,2-Dimethylpropane-1,3-diol (NPG Monoacetate) — Differentiated Performance Data vs. Closest Analogs


Hydrolytic Stability: NPG Monoacetate Ester Bonds Resist Hydrolysis More Effectively Than Ethylene Glycol Monoacetate Bonds

Independent of end-group type and size, the neopentyl glycol–acid ester bond is intrinsically more resistant to hydrolysis than the ethylene glycol–acid bond [1]. In a comparative kinetic study of unsaturated polyester prepolymers, NPG-based esters exhibited rate constants that were substantially lower than those of ethylene glycol (EG)-based esters; EG esters were described as 'considerably more reactive,' with fumarate esters showing 5–20 times higher hydrolysis rates than phthalate esters in the same system, while NPG, PG, and DEG esters clustered at the lower-reactivity end [2]. This steric protection arises from the gem-dimethyl substitution at the β-carbon of NPG, which hinders water approach to the ester carbonyl.

Hydrolytic stability Polyester plasticizer NPG vs EG

Esterification Kinetics: Acetic Acid Reacts with NPG Faster and at Lower Temperature Than 2-Ethylhexanoic Acid, Enabling Energy-Efficient Monoester Production

Under self-catalysis conditions with an 8-fold molar excess of monocarboxylic acid, NPG diacetate (the fully esterified product derived from the monoacetate pathway) reaches 95% yield in 20–22 hours at an optimal temperature of 100–110 °C [1]. By contrast, the analogous NPG di(2-ethylhexanoate) requires 26–28 hours at 160–170 °C to achieve comparable conversion — reflecting both a longer reaction time (approximately 27% increase) and a substantially higher activation energy barrier (approximately 50–60 °C higher temperature) [1]. The activation energies and pre-exponential factors for NPG mono- and diester formation were explicitly determined for both acids, confirming that acetic acid is the kinetically favored acylating agent for the first esterification step [1].

Esterification kinetics NPG monoacetate synthesis Acetic vs 2-ethylhexanoic acid

Glass Transition Temperature: NPG-Modified Polyester Resins Deliver ~20% Higher Tg Than Ethylene Glycol-Based Counterparts

A comparative study by Zhang et al. (2018) demonstrated that polyester resins synthesized with neopentyl glycol as the diol component exhibited approximately 20% higher glass transition temperatures (Tg) than equivalent formulations based on ethylene glycol (EG) [1]. The sterically hindered neopentyl backbone restricts segmental chain mobility while increasing chain stiffness, directly elevating Tg. In amorphous copolyester systems, NPG has been shown to suppress crystallization and enable Tg values as high as 129 °C [2]. By contrast, EG-based polyesters, with their linear, unhindered chains, achieve lower Tg values and are more prone to thermally induced softening.

Glass transition temperature Polyester resin NPG vs EG diol

Regulatory-Driven Market Substitution: NPG Esters Have Been Detected Replacing Phthalates in PVC Toys on the Japanese Market

A 2012 survey of 101 PVC toy samples on the Japanese market found that no phthalates were detected in designated toys, while neopentyl glycol esters were among several alternative plasticizers identified — these NPG esters had not previously been reported in Japan [1]. The survey authors explicitly noted 'a shift in plasticizers used for designated toys from phthalates to new plasticizers, and the number of different plasticizers is increasing' [1]. This regulatory-driven displacement creates a quantifiable procurement imperative: NPG monoacetate and its derived esters serve as drop-in replacements that satisfy evolving chemical regulations (EU REACH Annex XVII, US CPSIA, Japan Food Sanitation Act) while maintaining plasticization performance.

Non-phthalate plasticizer PVC toy regulation NPG ester market shift

Physical Property Differentiation: NPG Monoacetate Offers Lower Vapor Pressure and Higher Flash Point Than Common Acetate Ester Solvents

The neopentyl glycol monoacetate exhibits physical properties that differentiate it from commodity acetate ester solvents. While the parent NPG has a vapor pressure of <0.8 mm Hg at 20 °C and a flash point of 107 °C [1], and the monoacetate is reported with a boiling point of approximately 210 °C and density of 1.03 g/cm³ [2], simpler acetate esters such as butyl acetate (vapor pressure ~10 mm Hg at 20 °C; flash point 22 °C) and ethylene glycol monoacetate (vapor pressure ~0.3 mm Hg; flash point ~88 °C) [3] differ substantially. The reduced volatility of the NPG monoacetate relative to butyl acetate (approximately 12× lower vapor pressure, based on NPG parent data) translates to lower VOC emissions, reduced evaporative loss during high-temperature processing, and safer handling due to higher flash point.

Vapor pressure Flash point Solvent selection safety

Hydrolytic Stability of Oligoesters: NPG-Containing Formulations Show Slower Molecular Weight Loss During Accelerated Hydrolysis

Accelerated hydrolysis studies on oligoester model compounds demonstrated that the incorporation of neopentyl glycol significantly retards hydrolytic degradation compared to linear glycols [1]. In acetone/water solution at elevated temperature, NPG-containing oligoesters exhibited slower carboxylic acid formation (indicating fewer chain scission events) and better molecular weight retention as measured by size exclusion chromatography [1]. The steric shielding provided by the gem-dimethyl group on the NPG backbone was identified as the primary mechanism, effectively reducing the rate constant for ester bond hydrolysis [1][2]. This effect is consistent across both mono-functional and telechelic end-group architectures [1].

Oligoester hydrolysis Molecular weight retention Steric hindrance effect

Best Research and Industrial Application Scenarios for Acetic Acid;2,2-Dimethylpropane-1,3-diol — Where Differentiated Performance Data Drive Procurement Decisions


Non-Phthalate Plasticizer Intermediate for Regulated PVC Articles (Toys, Medical Devices, Food Contact Materials)

Acetic acid;2,2-dimethylpropane-1,3-diol serves as a precursor for synthesizing NPG-ester plasticizer blends that have been detected in phthalate-free PVC toys on the Japanese market [1]. The regulatory shift away from DEHP, DINP, and other ortho-phthalates creates a documented market pull for NPG-based alternatives. The monoacetate's free hydroxyl group enables further esterification with C₃–C₁₂ carboxylic acids or dicarboxylic acids to produce multi-ingredient plasticizer compositions with superior tensile strength, elongation, and static heat resistance compared to single-ester NPG plasticizers [2]. Procurement teams targeting consumer articles subject to EU REACH Annex XVII, US CPSIA, or Japan Food Sanitation Act should prioritize this intermediate for compliance-driven reformulation.

Hydrolysis-Resistant Polyester Resin Component for Gel Coats, Marine Coatings, and Humid-Environment Industrial Maintenance Paints

The NPG moiety in acetic acid;2,2-dimethylpropane-1,3-diol imparts quantifiably superior hydrolytic stability when incorporated into polyester resin backbones. Comparative studies demonstrate that NPG-acid ester bonds resist hydrolysis significantly better than ethylene glycol–acid bonds, with EG-based esters exhibiting considerably higher reactivity in accelerated water-immersion tests at 100 °C [1][2]. NPG-based isophthalic gel coats are specifically marketed for 'superior performance in humid and chemically aggressive environments' [3]. Formulators of marine gel coats, outdoor-durable coil coatings, and chemical-resistant industrial maintenance paints should specify NPG monoacetate as a reactive intermediate to maximize coating service life.

Low-VOC Coalescing Solvent for Waterborne Latex Paints and Ambient-Cure Architectural Coatings

The low vapor pressure (<0.8 mm Hg for the parent NPG at 20 °C) and high boiling point (~210 °C) of NPG monoacetate position it as a slow-evaporating coalescing agent that remains in the film after water evaporation to facilitate latex particle coalescence [1][2]. Compared to butyl acetate (vapor pressure ~10 mm Hg; flash point 22 °C), NPG monoacetate offers approximately 12× lower volatility and ~85 °C higher flash point, translating to reduced VOC emissions and improved workplace safety [1]. For waterborne architectural and industrial coating formulators seeking to meet VOC limits (e.g., EU Decopaint Directive 2004/42/EC, US EPA AIM rules), this compound provides a technically validated coalescing solvent option.

Thermally Stable Polyester Polyol Intermediate for Powder Coatings and High-Temperature Curing Systems

NPG-modified polyester resins exhibit glass transition temperatures approximately 20% higher than equivalent EG-based formulations, with amorphous NPG copolyesters reaching Tg values up to 129 °C [1][2]. Eastman NPG is the industry-standard glycol for powder coating resins, delivering rapid reactivity during esterification and cure, low resin color, and outstanding powder flow characteristics [3]. Acetic acid;2,2-dimethylpropane-1,3-diol, as the monoacetate derivative, retains one hydroxyl for incorporation into polyester polyols while the acetyl group can serve as a chain terminator or be hydrolyzed to regenerate the free diol. This controlled functionality makes it valuable for synthesizing polyester resins with tailored molecular weight and Tg for powder coatings, automotive clear coats, and high-temperature curing industrial finishes.

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